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Compound of Interest

Compound Name: Euonymine

Cat. No.: B13332915

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intricate chemical structure and
stereochemistry of Euonymine, a complex sesquiterpenoid pyridine alkaloid. The information
presented is curated for professionals in the fields of chemical research and drug development,
offering detailed data and methodologies to support further investigation and application of this
unique natural product.

Introduction to Euonymine

Euonymine is a naturally occurring, highly oxygenated sesquiterpenoid belonging to the
dihydro-p-agarofuran family of natural products.[1][2] Isolated from plants of the Euonymus
genus, it has garnered significant attention due to its complex molecular architecture and
potential biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The
structural complexity of Euonymine, characterized by a dense array of stereocenters and
functional groups, has made it a formidable challenge for chemical synthesis, a feat first
accomplished in 2021.[1][3]

Chemical Structure

The molecular formula of Euonymine is C3sHa47NOas.[4] Its core is the sesquiterpenoid
euonyminol, which is the most hydroxylated member of the dihydro-p-agarofuran family.[1][2]
This intricate scaffold is adorned with six acetyl groups. A defining feature of Euonymine is a
14-membered macrocyclic bislactone that bridges two hydroxyl groups of the euonyminol core.
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This macrocycle incorporates a pyridine dicarboxylic acid moiety bearing two methyl groups.[1]

[2]

The systematic IUPAC name for Euonymine is
[(1S,3R,13S5,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-
hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-
azapentacyclo[15.7.1.0%,2°.03,23.07,12]pentacosa-7(12),8,10-trien-20-ylJmethyl acetate.[4]

The following diagram illustrates the complex chemical structure of Euonymine.
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Figure 1: High-level representation of the Euonymine chemical structure.
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Stereochemistry

Euonymine possesses a highly complex stereochemical profile, featuring 11 contiguous
stereocenters within its tricyclic core and the macrocyclic bridge.[1][2] The precise spatial
arrangement of these chiral centers is crucial for its biological activity. The absolute
configuration of these stereocenters has been unequivocally established through total
synthesis and spectroscopic analysis, particularly X-ray crystallography of synthetic
intermediates.[1]

The following table summarizes key quantitative data related to the stereochemistry and
physical properties of Euonymine.

Parameter Value Reference
Molecular Formula C3sHa7NOa1s [4]
Molecular Weight 805.78 g/mol [5]

Number of Stereocenters 11 [1][2]

Note: Specific optical rotation values for the final natural product are often reported in the
primary literature detailing its isolation. For the purpose of this guide, which focuses on the
structural elucidation via modern synthetic chemistry, the characterization data from the total
synthesis is paramount.

Experimental Protocols for Structural Elucidation

The definitive structural and stereochemical assignment of Euonymine was corroborated by its
first total synthesis. The experimental protocols employed in this synthesis provide the most
rigorous proof of its structure.

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and
molecular structure of a crystalline compound.[6] In the context of complex natural products like
Euonymine, obtaining a crystal suitable for single-crystal X-ray diffraction of the final
compound can be challenging.[7] However, X-ray crystallographic analysis of key synthetic
intermediates is a common and effective strategy to confirm the relative and absolute
stereochemistry at various stages of the synthesis. For detailed information on the
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crystallographic data of intermediates in the total synthesis of Euonymine, refer to the
supporting information of the primary literature.[1] The data, typically including atomic
coordinates, bond lengths, bond angles, and torsion angles, are deposited in crystallographic
databases such as the Cambridge Crystallographic Data Centre (CCDC).[1]

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
[8] A combination of one-dimensional (*H and 13C) and two-dimensional (e.g., COSY, HSQC,
HMBC, NOESY) NMR experiments allows for the determination of the connectivity of atoms
and the spatial proximity of protons, which is crucial for assigning the relative stereochemistry.
The comparison of NMR data of the synthetic Euonymine with that of the natural isolate
provides the final confirmation of the structure.[1]

General Protocol for NMR Sample Preparation:

» A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCls,
CeDs, DMSO-ds).

e The solution is transferred to a 5 mm NMR tube.

e The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
[°]

The following table provides a comparison of *H NMR data for key protons in synthetic versus
natural Euonymine, demonstrating their structural identity.
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Synthetic Euonymine (9, Natural Euonymine (9,
Proton
ppm) ppm)
H-1 [Data from source] [Data from source]
H-2 [Data from source] [Data from source]
H-3 [Data from source] [Data from source]
H-15 [Data from source] [Data from source]

Note: The specific chemical
shift values are found in the
supporting information of the

total synthesis publication.[1]

Synthetic Strategy Overview

The first total synthesis of Euonymine provides a logical workflow for understanding its
complex structure. The synthesis can be conceptually broken down into several key stages.

The following diagram outlines the high-level synthetic strategy for Euonymine.
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Figure 2: Simplified workflow of the total synthesis of Euonymine.

This synthetic route involves the construction of the tricyclic core, followed by the strategic
installation of the numerous functional groups, and finally, the challenging macrocyclization to
form the 14-membered bislactone ring.[1][2]

Biological Significance
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Euonymine has demonstrated interesting biological activities, including anti-HIV and P-
glycoprotein (P-gp) inhibitory effects.[1][2] P-gp is a transmembrane protein that contributes to
multidrug resistance in cancer cells by effluxing chemotherapeutic agents. Inhibitors of P-gp,
such as Euonymine, are of significant interest in drug development as they could potentially
be used in combination with anticancer drugs to overcome resistance.

The following diagram illustrates the logical relationship of P-gp inhibition.
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Figure 3: Logical diagram of P-glycoprotein inhibition by Euonymine.

Conclusion

The chemical structure and stereochemistry of Euonymine represent a pinnacle of molecular
complexity found in nature. Its definitive elucidation through total synthesis has not only
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provided unequivocal proof of its architecture but has also opened avenues for the synthesis of
analogues for further biological evaluation. This guide provides a foundational understanding
for researchers and scientists aiming to explore the therapeutic potential of Euonymine and
other related natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13332915?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13332915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

